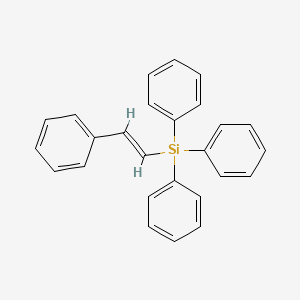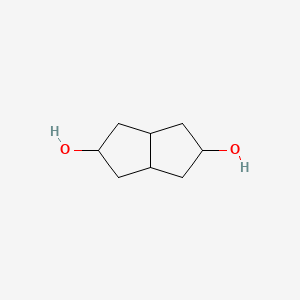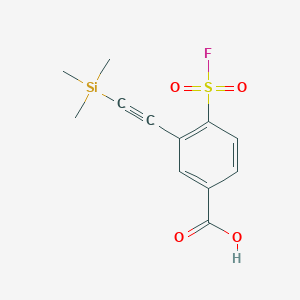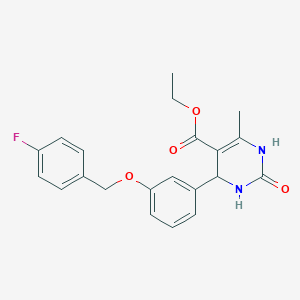
4-(((2,4-Dichlorophenyl)methylene)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID: is an organic compound with the molecular formula C14H9Cl2NO2 It is characterized by the presence of a benzylideneamino group attached to a benzoic acid moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of Schiff base chemistry and related reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the benzylideneamino group allows for potential binding to active sites, while the chlorine atoms may enhance its reactivity and binding affinity.
Comparison with Similar Compounds
- 4-(2,6-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID
- 4-(2,4-DIHYDROXY-BENZYLIDENEAMINO)BENZOIC ACID
Comparison:
- 4-(2,6-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID: Similar in structure but with chlorine atoms at different positions, which may affect its reactivity and biological activity.
- 4-(2,4-DIHYDROXY-BENZYLIDENEAMINO)BENZOIC ACID: Contains hydroxyl groups instead of chlorine atoms, leading to different chemical properties and potential applications.
Properties
CAS No. |
71937-04-7 |
|---|---|
Molecular Formula |
C14H9Cl2NO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO2/c15-11-4-1-10(13(16)7-11)8-17-12-5-2-9(3-6-12)14(18)19/h1-8H,(H,18,19) |
InChI Key |
FFSUIMOLMFMASL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)


![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)







